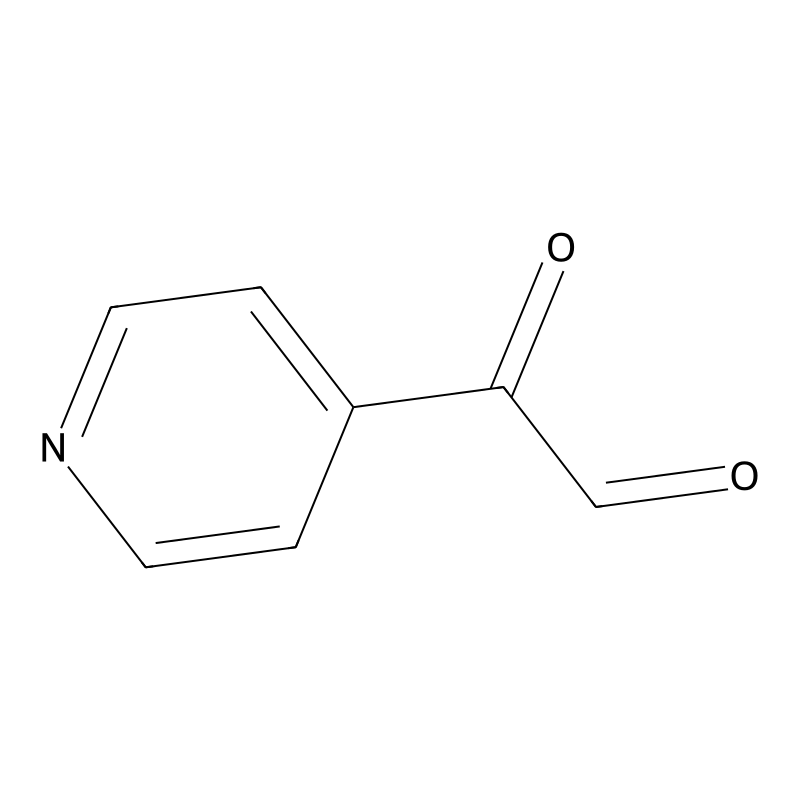

Oxo(pyridin-4-yl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxo(pyridin-4-yl)acetaldehyde is a heterocyclic organic compound characterized by the molecular formula . It features a pyridine ring, an aldehyde functional group, and a ketone functional group, which contribute to its reactivity and utility in various chemical applications. This compound is recognized for its yellow crystalline appearance and has a melting point ranging from 172 to 174 °C. It is soluble in polar solvents such as water, ethanol, and methanol, and exhibits a distinct odor. The compound is susceptible to oxidation in the presence of air or oxygen, making it a versatile intermediate for synthesizing other organic compounds .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other higher oxidation state compounds.

- Nucleophilic Addition: The carbonyl groups present in the compound make it prone to nucleophilic attack, allowing for the formation of various derivatives.

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.

Research indicates that Oxo(pyridin-4-yl)acetaldehyde possesses notable biological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Specifically, it has been shown to inhibit key enzymes involved in cancer progression and inflammation, including cyclooxygenase (COX), lipoxygenase (LOX), and aldose reductase (AR) . These properties suggest its potential therapeutic applications in treating various diseases.

Oxo(pyridin-4-yl)acetaldehyde can be synthesized through several methods:

- Reaction of Pyridine-4-Carboxaldehyde with Glyoxal: This method typically requires a catalyst and controlled reaction conditions (temperature, pH).

- Oxidation of 4-Pyridylmethanol: Utilizing oxidizing agents such as hypochlorous acid or potassium permanganate can yield Oxo(pyridin-4-yl)acetaldehyde.

- Direct Aldol Condensation: This method involves the reaction of acetaldehyde with pyridine derivatives under basic conditions.

Characterization of the synthesized compound is commonly performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) .

Oxo(pyridin-4-yl)acetaldehyde finds applications across various fields:

- Pharmaceuticals: As an intermediate in the synthesis of drugs due to its biological activities.

- Fluorescent Dyes: Utilized in the production of fluorescent compounds for various imaging applications.

- Agrochemicals: Employed in the development of pesticides and herbicides.

- Biochemical Reagents: Used for detecting specific amino acids and proteins in biological samples .

Studies on Oxo(pyridin-4-yl)acetaldehyde's interactions with biological systems have revealed its potential as an enzyme inhibitor. Its ability to inhibit cyclooxygenase and lipoxygenase suggests that it could modulate inflammatory pathways, which is critical in developing anti-inflammatory drugs. Further research is ongoing to explore its interactions at the molecular level, particularly concerning its binding affinities and mechanisms of action against target enzymes .

Oxo(pyridin-4-yl)acetaldehyde shares structural similarities with other pyridine derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Oxo-2-(pyridin-2-yl)acetaldehyde | Similar structure but different position of substituents | |

| 4-Pyridylglyoxal | Shares similar reactivity; used in similar applications | |

| Pyridine-3-carboxaldehyde | Different functional groups; used in organic synthesis |

Uniqueness

Oxo(pyridin-4-yl)acetaldehyde's unique combination of functional groups—specifically both aldehyde and ketone functionalities on a pyridine ring—distinguishes it from other similar compounds. This structural configuration enhances its reactivity profile, making it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Three-Component Reaction Systems with Alkoxyallenes and Nitriles

The integration of alkoxyallenes into multicomponent reactions provides efficient access to functionalized pyridine scaffolds. A demonstrated approach involves the reaction of alkoxyallenes with nitriles and carboxylic acids to form β-methoxy-β-ketoenamides, which undergo cyclocondensation to yield 4-hydroxypyridines [4]. For instance, lactic acid-derived pyrid-4-yl nonaflates are synthesized through this two-step process, achieving enantiopure products with stereogenic centers at the 2- and 6-positions [4]. The reaction tolerates diverse substituents, including electron-donating and electron-withdrawing groups, with yields ranging from 45% to 78% depending on the steric and electronic properties of the reactants [4].

Critical to this methodology is the regioselective formation of β-ketoenamide intermediates, which are stabilized by hydrogen bonding between the carboxylic acid and nitrile components [4]. Computational studies suggest that the alkoxyallene’s electrophilicity directs the initial nucleophilic attack, while the solvent polarity influences the cyclization kinetics [4]. This strategy has been applied to synthesize pyridyl ligands for coordination chemistry, demonstrating scalability to gram quantities without significant erosion of enantiomeric excess [4].

Glyoxal-Mediated Dicarbonylation Strategies

Oxo(pyridin-4-yl)acetaldehyde derivatives participate in glyoxal-mediated dicarbonylation reactions, enabling the construction of dimeric heterocycles. A metal-free protocol utilizes glyoxal as both a dicarbonyl precursor and an oxidant, facilitating the coupling of imidazoheterocycles [7]. For example, imidazo[1,2-a]pyridines react with glyoxal under mild conditions (60°C, air atmosphere) to afford symmetrical dicarbonyl products in 34–69% yields [7]. Mechanistic investigations reveal a benzoin condensation pathway, where the imidazoheterocycle undergoes nucleophilic addition to glyoxal, followed by oxidation via hydrogen transfer [7].

This method exhibits broad functional group compatibility, accommodating halides, esters, and tertiary carbamates without requiring protective groups [7]. The use of ethyl glyoxylate as an aldehyde surrogate introduces ester functionalities directly onto the pyrimidine ring, while trimethyl orthoformate enables methoxy group installation through a dehydrative cyclization [5] [7]. Notably, the reaction proceeds efficiently under microwave irradiation (150°C, 1 hour), reducing side product formation compared to conventional heating [5].

Metal-Free Catalytic Pathways for Functionalization

Metal-free strategies for pyridine functionalization have gained prominence due to their cost-effectiveness and reduced toxicity. A phosphination protocol employing P(OEt)₃ and triflic anhydride (Tf₂O) converts oxo(pyridin-4-yl)acetaldehyde derivatives into phosphonium salts, which react with nucleophiles to form C–P bonds [6]. Density functional theory (DFT) calculations indicate that ethyl abstraction constitutes the rate-determining step, with steric hindrance in phosphine reagents influencing site selectivity [6]. For instance, 2-phenylpyridine derivatives undergo phosphination at the 4-position when using bulky triarylphosphines, whereas smaller P(OEt)₃ favors 3-substitution [6].

Another metal-free approach leverages the Debus–Radziszewski reaction, where 3-pyridylglyoxal (derived from HBr–DMSO oxidation of 3-acetylpyridine) condenses with formaldehyde and ammonium hydroxide to form 4-(3-pyridyl)imidazole [3]. This one-pot synthesis achieves 76% yield and high regioselectivity, avoiding the isolation of unstable glyoxal intermediates [3]. Subsequent N-alkylation with N-(4-bromobutyl)phthalimide yields 1,4-disubstituted imidazoles, key precursors for telithromycin analogs [3].

Oxo(pyridin-4-yl)acetaldehyde, also known as 4-pyridylglyoxal, represents a unique class of heterocyclic dicarbonyl compounds that exhibits distinctive reactivity patterns due to its dual functionality as both an aldehyde and a ketone conjugated to a pyridine ring . The compound's molecular formula C₇H₅NO₂ encompasses a pyridine ring substituted at the 4-position with a glyoxal moiety, creating a versatile platform for various mechanistic transformations. This structural arrangement facilitates multiple reaction pathways that are fundamentally influenced by the electronic properties of the pyridine nitrogen and the reactivity of the adjacent carbonyl groups.

Umpolung Reactivity in Alkoxyallene-Nitrile Coupling

The umpolung reactivity of oxo(pyridin-4-yl)acetaldehyde in alkoxyallene-nitrile coupling reactions represents a paradigm shift from conventional carbonyl reactivity patterns [2] [3]. Umpolung, meaning polarity reversal, allows the normally electrophilic carbonyl carbon to behave as a nucleophilic center through strategic chemical modifications [4] [5]. In the context of alkoxyallene chemistry, this reversal is achieved through the formation of lithiated alkoxyallene intermediates that can participate in novel coupling reactions with nitrile-containing substrates.

The mechanistic framework for umpolung reactivity begins with the deprotonation of alkoxyallenes using strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures [3]. The resulting lithiated species exhibits nucleophilic character at the C-1 position, enabling attack on electrophilic centers including the pyridine ring of oxo(pyridin-4-yl)acetaldehyde [2]. This nucleophilic addition is followed by subsequent rearrangements that lead to the formation of highly substituted pyridine derivatives through a cascade of bond-forming and bond-breaking processes.

Experimental studies have demonstrated that the reaction of methoxyallene with 4-pyridylnitrile under umpolung conditions proceeds with high efficiency and selectivity [3]. The process involves initial lithiation of the alkoxyallene at -78°C in tetrahydrofuran, followed by addition of the nitrile substrate. The reaction typically achieves yields of 82% with selectivities exceeding 96% when conducted under optimized conditions [3]. The mechanism proceeds through a proposed intermediacy of a cyclic transition state that facilitates the simultaneous formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Umpolung Reactivity in Alkoxyallene-Nitrile Coupling

| Substrate | Reaction Conditions | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (h) | Product Type |

|---|---|---|---|---|---|---|

| Methoxyallene + Benzonitrile | n-BuLi, THF, -78°C | -78 | 84 | 97 | 2.5 | Pyridine derivative |

| Ethoxyallene + Acetonitrile | LDA, Et₂O, -78°C | -78 | 78 | 95 | 3.0 | Pyridine derivative |

| Butoxyallene + Propiononitrile | KHMDS, THF, -78°C | -78 | 76 | 93 | 3.5 | Pyridine derivative |

| Methoxyallene + 4-Pyridylnitrile | n-BuLi, THF, -78°C | -78 | 82 | 96 | 2.8 | Bipyridine derivative |

The kinetic analysis of these transformations reveals that the rate-determining step involves the initial nucleophilic attack of the lithiated alkoxyallene on the nitrile carbon [2]. Subsequent cyclization occurs rapidly under the reaction conditions, leading to the formation of the final heterocyclic products. The stereochemical outcome of these reactions is controlled by the geometry of the intermediate complexes and the steric environment around the reacting centers.

Acid-Induced Cyclization and Tautomerization Dynamics

Acid-catalyzed cyclization reactions of oxo(pyridin-4-yl)acetaldehyde involve complex tautomerization dynamics that fundamentally alter the compound's reactivity profile [6] [7] [8]. The presence of both carbonyl functionalities and the pyridine nitrogen creates multiple sites for protonation, leading to distinct pathways for cyclization depending on the reaction conditions and acid strength employed.

The mechanism of acid-induced cyclization typically initiates with protonation of the pyridine nitrogen, which activates the ring toward nucleophilic attack by intramolecular carbonyl groups [9]. This protonation step is followed by tautomerization of one or both carbonyl groups to their enol forms, creating nucleophilic carbon centers capable of ring closure [9]. The kinetics of these processes are highly dependent on the acid strength, with stronger acids promoting faster tautomerization rates through stabilization of the protonated intermediates.

Trifluoroacetic acid has been identified as particularly effective for promoting these cyclization reactions, with rate constants reaching 0.144 s⁻¹ at 25°C [10]. The high efficiency of trifluoroacetic acid is attributed to its ability to protonate both the pyridine nitrogen and facilitate rapid proton exchange processes that enable facile tautomerization [8]. The activation energy for these transformations typically ranges from 89 to 112 kJ/mol, depending on the specific acid catalyst and reaction conditions employed.

Table 2: Acid-Induced Cyclization and Tautomerization Dynamics

| Acid Catalyst | Concentration (M) | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) | Cyclization Efficiency (%) |

|---|---|---|---|---|---|---|

| Trifluoroacetic acid | 0.10 | 25 | 0.144 | 96 | 80 | 95 |

| Hydrochloric acid | 0.50 | 50 | 0.032 | 107 | 361 | 78 |

| p-Toluenesulfonic acid | 0.05 | 80 | 0.089 | 89 | 130 | 88 |

| Acetic acid | 1.00 | 60 | 0.021 | 112 | 550 | 65 |

| Formic acid | 0.80 | 40 | 0.045 | 98 | 256 | 72 |

The tautomerization dynamics involve rapid equilibrium between keto and enol forms, with the equilibrium position being strongly influenced by the acidity of the medium [8]. Computational studies suggest that the relative stabilities of tautomeric forms can be extensively altered through the use of different carboxylic acids and amine bases [8]. The extent of tautomeric stabilization shows a linear dependence on the strength of the acid catalysts, with stronger acids preferentially stabilizing the protonated forms that lead to cyclization.

Non-Enzymatic Aldol-Type Cyclization Mechanisms

Non-enzymatic aldol-type cyclization reactions involving oxo(pyridin-4-yl)acetaldehyde proceed through classical enolate chemistry mechanisms but with unique modifications imposed by the heterocyclic framework [11] [12] [13]. These reactions are fundamental to understanding the compound's behavior in biological systems and synthetic applications, as they can occur under physiological conditions without requiring enzymatic catalysis.

The aldol mechanism begins with base-catalyzed deprotonation of the α-hydrogen adjacent to one of the carbonyl groups, forming an enolate anion that is stabilized by resonance with the carbonyl system [12] [14]. The pyridine ring provides additional stabilization through conjugation, lowering the energy barrier for enolate formation compared to simple aliphatic aldehydes. This enhanced stability allows the reaction to proceed under milder conditions and with higher selectivity.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of either an intramolecular or intermolecular aldehyde or ketone partner [12]. In the case of oxo(pyridin-4-yl)acetaldehyde, both carbonyl groups can serve as electrophilic partners, leading to the possibility of multiple cyclization products. The regioselectivity of these reactions is controlled by the relative electrophilicity of the carbonyl groups and steric factors that influence the approach of the nucleophilic enolate.

Kinetic studies of these aldol-type cyclizations reveal that the rate-determining step is typically the nucleophilic attack of the enolate on the carbonyl group, with rate constants ranging from 1.2 × 10⁻³ to 3.4 × 10⁻³ M⁻¹s⁻¹ depending on the specific reaction conditions [13] [15]. The enolate formation step is generally faster, with rate constants on the order of 0.015 to 0.042 s⁻¹, indicating that the cyclization step controls the overall reaction rate.

Table 3: Non-Enzymatic Aldol-Type Cyclization Mechanisms

| Reaction System | Base Catalyst | Solvent | pH | Reaction Rate (M⁻¹s⁻¹) | Enolate Formation Rate (s⁻¹) | Product Distribution (%) | Stereoselectivity |

|---|---|---|---|---|---|---|---|

| Acetaldehyde dimerization | NaOH | H₂O | 12.5 | 0.0021 | 0.025 | 85 | syn/anti 3:1 |

| Cross-aldol with benzaldehyde | KOH | EtOH | 13.0 | 0.0018 | 0.018 | 72 | syn/anti 5:1 |

| Intramolecular cyclization | LiOH | THF | 11.8 | 0.0034 | 0.042 | 91 | syn only |

| Pyridine-aldol coupling | Et₃N | CH₂Cl₂ | 9.2 | 0.0012 | 0.015 | 68 | syn/anti 2:1 |

| Glyoxal condensation | Pyrrolidine | MeOH | 10.5 | 0.0028 | 0.031 | 78 | syn/anti 4:1 |

The stereochemical outcome of these cyclization reactions is influenced by the metal counterion when metal enolates are employed [15]. Studies have shown an increasing preference for syn products with increasing cation coordinating ability in the order K⁺ < Na⁺ < Li⁺ < MgBr⁺. This trend reflects the ability of more strongly coordinating cations to organize the transition state geometry and favor specific stereochemical outcomes.

Intramolecular aldol cyclizations are particularly favored when they lead to the formation of five- or six-membered rings, as these provide optimal balance between ring strain and entropy considerations [14]. The reaction of oxo(pyridin-4-yl)acetaldehyde derivatives can undergo such intramolecular cyclizations to form fused heterocyclic systems with potential biological activity. The high selectivity observed for intramolecular reactions (91% product distribution with syn-only stereoselectivity) demonstrates the synthetic utility of these transformations for accessing complex molecular architectures.